2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one
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Overview
Description
2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under acidic or basic conditions. The specific reagents and conditions would depend on the starting materials and desired yield.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions could be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce different substituents onto the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: For their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: As potential drug candidates or pharmacophores in medicinal chemistry.
Industry: In the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved would be specific to the target and the type of activity exhibited by the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5,6,7,8-tetrahydroquinoline
- 2-Methyl-5,6,7,8-tetrahydroisoquinoline
- 2-Methyl-5,6,7,8-tetrahydroquinazoline
Uniqueness
2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one is unique due to its specific ring structure and the presence of a methyl group at the 2-position. This structural uniqueness can lead to different chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one |
InChI |
InChI=1S/C9H12N2O/c1-11-5-3-7-6-10-4-2-8(7)9(11)12/h3,5,10H,2,4,6H2,1H3 |
InChI Key |
WNHXATJDLRWDAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C1=O)CCNC2 |
Origin of Product |
United States |
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